5-Cyano-[1,2]naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H5NO2 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5,6-dioxonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)14/h1-5H |
InChI Key |
MJVRWGBVWDEJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)C(=O)C2=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Cyano 1 2 Naphthoquinone and Analogues
Direct Synthesis Approaches for 5-Cyano-thieme-connect.comacs.orgnaphthoquinone
The direct construction of the 5-cyano- thieme-connect.comacs.orgnaphthoquinone scaffold can be achieved through several strategic approaches, primarily involving the formation of the bicyclic quinone system with the cyano group already incorporated or introduced during the key ring-forming steps.
Electrophilic and Nucleophilic Substitution Strategies on Naphthoquinone Cores
The direct introduction of a cyano group onto a pre-existing 1,2-naphthoquinone (B1664529) core via electrophilic or nucleophilic substitution presents certain challenges. 1,2-Naphthoquinones possess multiple electrophilic centers, which can lead to a lack of regioselectivity in nucleophilic attack. aua.gr
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a viable strategy, particularly on naphthoquinone derivatives bearing a good leaving group, such as a halogen. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinones with various nucleophiles, including CH-acids like ethyl cyanoacetate, has been studied. researchgate.net Although this applies to the 1,4-isomer, the principle can be extended to suitably activated 1,2-naphthoquinone precursors. The reaction of 1,2-naphthoquinone-4-sulfonate with nucleophiles is a well-established method for introducing substituents at the C-4 position. uobaghdad.edu.iqturkjps.orgnih.gov This suggests that a cyano nucleophile could potentially displace a sulfonate group, although direct examples for the synthesis of 5-cyano- thieme-connect.comacs.orgnaphthoquinone via this specific route are not prevalent in the reviewed literature.
Electrophilic Substitution: Electrophilic substitution on the naphthoquinone nucleus is generally difficult due to the electron-withdrawing nature of the quinone ring, which deactivates the aromatic system. However, reactions on the corresponding dihydroxy-naphthalene precursors (naphthols) are more feasible. chempedia.info For example, electrophilic aromatic substitution on 2-naphthol (B1666908) derivatives can occur, followed by oxidation to the desired naphthoquinone. chempedia.info While common electrophilic reactions like nitration and halogenation are known for indole (B1671886) systems which share some electronic similarities, direct cyanation of a naphthol precursor to achieve the 5-cyano substitution pattern followed by oxidation remains a less explored route. niscpr.res.in
Annulation and Cyclization Reactions Incorporating Cyano Precursors
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful methods for constructing the naphthoquinone framework. The Hauser-Kraus annulation, utilizing phthalide (B148349) anions, is a prominent strategy. thieme-connect.com
Specifically, 3-cyano-substituted phthalides have been shown to be effective precursors in these annulation reactions. The cyano group serves to stabilize the necessary phthalide anion and can lead to higher yields compared to other stabilizing groups, likely due to reduced steric hindrance and improved solubility. thieme-connect.com The general reaction involves the Michael addition of the cyanophthalide (B1624886) anion to a suitable acceptor, followed by an intramolecular condensation and aromatization to form the naphthoquinone ring system. thieme-connect.com This strategy allows for the regioselective construction of the quinone with the cyano group incorporated from the start. A synthesis of pyranonaphthoquinone antibiotics has been achieved using a cyanophthalide annulation strategy. researchgate.net
Cyclization reactions also offer a route to cyano-substituted naphthoquinones. For instance, intramolecular cyclization of precursors like 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone with arylamines has been used to synthesize benz[f]indole-4,9-dione derivatives. koreascience.kr While this example builds a heterocyclic ring onto the naphthoquinone, similar logic can be applied to constructing the core itself. Copper-catalyzed cascade cyclization/cyanation reactions have been developed for building cyano-containing γ-lactams, demonstrating the potential for incorporating a cyano group during a cyclization process. researchgate.net
Synthesis of Cyano-Substituted 1,2-Naphthoquinone Derivatives
Once the cyano-naphthoquinone core is established, further derivatization can be achieved by functionalizing the peripheral positions or by introducing new substituents via coupling reactions.
Functionalization at Peripheral Positions
The reactivity of the cyano-substituted 1,2-naphthoquinone allows for functionalization at various positions. The quinone ring is susceptible to nucleophilic addition, while the benzenoid ring can undergo electrophilic substitution, albeit under forcing conditions or on activated precursors.
A common reaction is the nucleophilic addition of amines to the quinone moiety. For example, 4-arylamino-1,2-naphthoquinone derivatives can be synthesized by reacting a 1,2-naphthoquinone with an aromatic amine. ipl.pt This methodology could be applied to a 5-cyano-1,2-naphthoquinone substrate to introduce amino groups at the C-4 position. The reaction of 6-bromo-1,2-naphthoquinone with phosphines demonstrates that substitution can also occur on the benzenoid ring. researchgate.net This suggests that a 5-cyano-1,2-naphthoquinone could be similarly derivatized if a suitable leaving group is present at another position.
Introduction of Diverse Substituents via Coupling Reactions
Modern cross-coupling reactions provide a powerful toolkit for introducing a wide array of substituents onto the naphthoquinone framework. While specific examples for 5-cyano- thieme-connect.comacs.orgnaphthoquinone are limited, the principles are broadly applicable.
Palladium-catalyzed oxidative annulations of 2-hydroxynaphthalene-1,4-diones with internal alkynes have been used to synthesize naphtho[2,3-b]furan-4,9-diones, demonstrating the utility of transition-metal catalysis in functionalizing naphthoquinone systems. rsc.org Phosphine-promoted [3+2] annulation reactions have been used to create novel naphthoquinones fused with a cyclopentadienyl (B1206354) moiety, showcasing the ability to build complex structures. acs.org Such catalytic systems could potentially be adapted for cross-coupling reactions on a halogenated cyano-naphthoquinone precursor to introduce alkyl, aryl, or other functional groups. The synthesis of 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids via cyclization reactions highlights the possibility of building complex heterocyclic systems onto the core structure. doi.org
Green Chemistry and Sustainable Synthesis Protocols
There is a growing emphasis on developing environmentally benign synthetic methods for naphthoquinones. These approaches focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions.
Biocatalysis: Laccase enzymes, such as CotA-laccase from Bacillus subtilis, have been employed for the synthesis of 4-arylamino-1,2-naphthoquinone derivatives. ipl.pt This biocatalytic process operates in aqueous media at room temperature, representing a green alternative to methods using harsh chemical oxidants. ipl.pt
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of naphthoquinone derivatives. nih.gov A microwave-assisted protocol was successfully optimized for the synthesis of 2-substituted-1,4-naphthoquinones and extended to the 4-substituted-1,2-naphthoquinone family, offering a more sustainable approach with shorter reaction times. nih.gov
Catalyst-Free and Water-Based Reactions: The development of reactions that proceed in water or without a catalyst is a key goal of green chemistry. Annulation of nitroalkenes with enamines to form pyrroles has been achieved in water, suggesting the potential for similar green annulation strategies for naphthoquinone synthesis. chim.it Additionally, multicomponent reactions, such as the synthesis of spiro[oxindolebenzo[g]chromenedione] derivatives from 2-hydroxy-1,4-naphthoquinone, offer an atom-economical and environmentally friendly approach. scribd.com
Table 1: Summary of Synthetic Reactions for Naphthoquinone Derivatives This table is interactive. You can sort and filter the data.
| Reaction Type | Key Reagents/Catalysts | Product Type | Sustainability Aspect | Reference(s) |
|---|---|---|---|---|
| Phthalide Annulation | 3-Cyano-substituted phthalides, Base | Naphthoquinones | High atom economy, Precursor incorporates cyano group | thieme-connect.comresearchgate.net |
| Nucleophilic Substitution | 1,2-Naphthoquinone-4-sulfonate, Amines | 4-Amino-1,2-naphthoquinones | Well-established method | uobaghdad.edu.iqnih.gov |
| Biocatalytic Cross-Coupling | CotA-laccase, Aminonaphthol, Aromatic amines | 4-Arylamino-1,2-naphthoquinones | Aqueous medium, Room temperature | ipl.pt |
| Microwave-Assisted Synthesis | 1,2-Naphthoquinone, Amines, CaCO3 | 4-Substituted-1,2-naphthoquinones | Reduced reaction time, Energy efficient | nih.gov |
| Transition-Metal Catalysis | Pd/C, 2-Hydroxy-1,4-naphthoquinone, Enones | Naphtho[2,3-b]furan-4,9-diones | Catalytic, Oxidant-free | rsc.org |
| Intramolecular Cyclization | 2-Chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone, Arylamines | Benz[f]indole-4,9-diones | Builds fused heterocyclic systems | koreascience.kr |
Microwave-Assisted Synthesis of Cyano-Naphthoquinone Derivatives
Microwave-assisted (MA) organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules, including cyano-naphthoquinone derivatives. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The effect of microwave irradiation is not purely thermal, suggesting that microwaves can influence reaction pathways in unique ways. nih.gov
A notable application of microwave assistance is in the synthesis of 2-substituted-1,4-naphthoquinone and 4-substituted-1,2-naphthoquinone derivatives. nih.gov For instance, the reaction of 1,4-naphthoquinone with various aryl amines in acetonitrile (B52724), facilitated by an aqueous solution of calcium carbonate and microwave irradiation, yields the corresponding amino-naphthoquinone derivatives. nih.gov This method has been successfully extended to the synthesis of cyano-substituted analogues. However, the yields for derivatives bearing an electron-withdrawing cyano group can be lower compared to those with electron-donating groups. nih.gov
Three-component reactions under microwave irradiation have also proven effective for synthesizing complex naphthoquinone derivatives. For example, the reaction of 1,4-naphthoquinone, malononitrile, and various arylaldehydes in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) in ethanol (B145695) affords 1,4-pyranonaphthoquinone derivatives bearing both amino and cyano groups. researchgate.net This approach highlights the ability of microwave-assisted synthesis to facilitate multi-component reactions in an environmentally friendly solvent. researchgate.net
Furthermore, microwave irradiation has been utilized in the synthesis of fused heterocyclic systems containing a naphthoquinone core. For example, pyrimido[4,5-b]quinoline derivatives have been prepared from naphthalene-1,4-dione and N-carbamoyl-2-cyanoacetamide derivatives under microwave conditions. dntb.gov.ua
Biocatalytic Approaches in Naphthoquinone Derivatization
Biocatalysis offers a green and highly selective alternative for the derivatization of naphthoquinones. Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high regio- and stereoselectivity, which are challenging to achieve with conventional chemical methods. uni-giessen.deresearchgate.net
Laccases, a class of multi-copper containing oxidoreductases, have been employed in the synthesis of naphthoquinone derivatives. For instance, a commercial laccase has been used to catalyze the oxidative C–S bond formation between 1,4-naphthohydroquinones and various aryl and alkyl thiols, leading to the formation of 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net This biocatalytic approach provides a sustainable route to sulfur-containing naphthoquinones.
Ene-reductases are another class of enzymes that have shown potential in naphthoquinone derivatization. A novel ene/yne-reductase from Cyclocybe aegerita (CaeEnR1) has been identified, which can catalyze the reduction of activated C=C and C≡C bonds. uni-giessen.de While its activity towards naphthoquinones has been noted, further research is needed to fully explore its synthetic utility in this context. uni-giessen.de The ability of some enzymes to catalyze multiple distinct reactions, known as multifunctional biocatalysts, presents exciting opportunities for one-pot cascade reactions in the synthesis of complex naphthoquinone analogues. acs.org
Halogenases are enzymes that can introduce halogen atoms into organic molecules with high selectivity. A marine macroalgal brominase has been used for the enzymatic bromination of 2-aminothiazoles, and this methodology could potentially be extended to the halogenation of naphthoquinone scaffolds, providing precursors for further functionalization via cross-coupling reactions. acs.org
The combination of biocatalysis with other synthetic techniques can lead to efficient and versatile derivatization strategies. For example, 4-substituted-1,2-naphthoquinone derivatives have been obtained using a biocatalytic strategy employing CotA-laccase from Bacillus subtilis. nih.gov
Advanced Synthetic Transformations Involving the Cyano Group
The cyano group on the naphthoquinone scaffold is not merely a passive substituent; it serves as a versatile functional handle for a variety of advanced synthetic transformations. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Hydration, Reduction, and Hydrolysis of the Cyano Functionality
The cyano group can undergo hydration, reduction, and hydrolysis to yield amides, amines, and carboxylic acids, respectively, thereby expanding the chemical diversity of naphthoquinone derivatives.
Hydration: The hydration of nitriles to amides can be achieved under either acidic or basic conditions. libretexts.org While specific studies on the hydration of 5-cyano- nih.govresearchgate.netnaphthoquinone are not extensively detailed in the provided context, the general principles of nitrile hydration apply. The reaction involves the nucleophilic attack of water on the electrophilic carbon of the nitrile, which can be facilitated by protonation of the nitrogen in acidic media or by the use of a hydroxide (B78521) catalyst in basic media. libretexts.org It is worth noting that the cyano group does not form strong hydrogen bonds with water, which may influence its reactivity in aqueous solutions. researchgate.net
Reduction: The reduction of the cyano group to a primary amine is a valuable transformation that introduces a basic nitrogen atom into the molecule. A common reagent for this conversion is lithium aluminum hydride (LiAlH4), which proceeds via nucleophilic attack of hydride ions. libretexts.orgorganic-chemistry.org Another method involves catalytic hydrogenation using a metal catalyst. libretexts.org The choice of reducing agent is crucial to avoid the reduction of the quinone moiety. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to reduce a variety of nitriles without affecting unconjugated alkenes and alkynes, suggesting potential for selective reduction in the presence of the naphthoquinone ring system. organic-chemistry.org Reductive decyanation, the removal of the cyano group, can also be achieved under various conditions, including the use of alkali metals in liquid ammonia (B1221849) or transition metal catalysts. nih.gov
Hydrolysis: The complete hydrolysis of a nitrile to a carboxylic acid typically requires harsh conditions, such as heating in strong acid or base. libretexts.org This transformation converts the electron-withdrawing cyano group into a carboxylic acid, which can significantly alter the electronic and steric properties of the naphthoquinone derivative. The hydrolysis proceeds through an amide intermediate. libretexts.org Mild alkaline hydrolysis conditions have been developed for certain amides and nitriles, which could potentially be applied to cyano-naphthoquinones to achieve selective hydrolysis. researchgate.net
Reactions Involving Nitrile Cycloadditions and Condensations
The cyano group can participate in cycloaddition and condensation reactions, leading to the formation of heterocyclic rings fused to or substituted on the naphthoquinone core.
Cycloaddition Reactions: [3+2] Cycloaddition reactions involving the nitrile group are a powerful tool for the synthesis of five-membered heterocycles. Nitrile imines, generated in situ from hydrazonoyl halides, can react with the cyano group of activated nitriles to form 1,2,4-triazoles. clockss.org This reaction has been successfully carried out in aqueous media, offering a green synthetic route. clockss.org The reactivity in these cycloadditions is often controlled by the electronic properties of both the nitrile imine and the cyano-containing dipolarophile. clockss.org Similarly, nitrile oxides can undergo cycloaddition with nitriles, although this is not explicitly detailed for cyano-naphthoquinones in the provided context. uchicago.edu Fluorinated nitrile imines have also been shown to be versatile building blocks in cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org
Condensation Reactions: The cyano group, particularly when activated by adjacent functional groups, can participate in condensation reactions. For example, condensation of 2-hydroxy-3-(cyanomethyl)-1,4-naphthoquinone with arylidinemalononitrile can lead to the formation of pyran derivatives through a Michael addition followed by intramolecular cyclization. hilarispublisher.com The initial Michael adduct can sometimes be isolated. hilarispublisher.com Similarly, the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur, can be used to construct thiophene (B33073) rings. This reaction has been applied to 2-hydroxy-3-(cyanomethyl)-1,4-naphthoquinone to furnish the corresponding thiophene derivative. hilarispublisher.com Condensation reactions of aminonaphthoquinones with ninhydrin (B49086) have also been reported to yield spiro-isobenzofuran compounds. acs.org
Palladium-Catalyzed Reactions and Cross-Couplings
Palladium-catalyzed reactions have revolutionized organic synthesis, and they offer a powerful platform for the functionalization of cyano-naphthoquinones. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Cyanation Reactions: While the focus here is on reactions of the cyano group, it is important to note that palladium-catalyzed cyanation is a key method for introducing the cyano group onto the naphthoquinone scaffold in the first place. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as potassium ferrocyanide or zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net
Cross-Coupling Reactions: The cyano-naphthoquinone core can be further functionalized using palladium-catalyzed cross-coupling reactions, assuming a suitable leaving group (e.g., a halogen) is present on the aromatic ring. Common cross-coupling reactions include the Suzuki, Heck, Stille, Sonogashira, Negishi, and Kumada reactions, which allow for the introduction of a wide range of aryl, vinyl, alkyl, and alkynyl substituents. youtube.com For instance, the Suzuki coupling involves the reaction of an aryl halide with an organoboron reagent, while the Sonogashira coupling utilizes a terminal alkyne. youtube.comyoutube.com These reactions are instrumental in building molecular complexity and exploring structure-activity relationships.
Ring Contraction Reactions: In a more unusual transformation, palladium catalysis has been shown to induce a ring contraction of naphthoquinones upon reaction with alkynes, leading to the formation of phthalides. rsc.org This reaction proceeds with high regioselectivity and provides access to valuable synthetic intermediates. rsc.org
C-H Activation/Functionalization: While not explicitly detailed for 5-cyano- nih.govresearchgate.netnaphthoquinone in the provided context, palladium-catalyzed C-H activation is a rapidly developing field that could enable the direct functionalization of the naphthoquinone core without the need for pre-installed leaving groups.
The versatility of palladium catalysis provides a rich toolbox for the synthesis and derivatization of cyano-naphthoquinones, enabling the creation of novel compounds with potentially enhanced biological activities.
Spectroscopic and Structural Elucidation of 5 Cyano 1 2 Naphthoquinone and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The analysis of ¹H and ¹³C NMR spectra provides the initial and most crucial data for structural assignment. The chemical shifts (δ) indicate the electronic environment of each nucleus, while signal multiplicity in ¹H NMR reveals the number of adjacent protons.
For a 1,2-naphthoquinone (B1664529) scaffold, the protons on the quinone ring (H-3 and H-4) and the benzenoid ring (H-5, H-6, H-7, H-8) exhibit characteristic chemical shifts. In derivatives of 1,2-naphthoquinone, the naphthalene (B1677914) core typically displays signals for five protons. mdpi.comnih.gov These often include two doublets and two triplets in the aromatic region, corresponding to the protons on the benzenoid ring. mdpi.com For instance, in 4-substituted 1,2-naphthoquinone derivatives, the protons H-5 and H-8 often appear as doublets between δ 7.98–8.31 ppm, while H-6 and H-7 appear as triplets between δ 7.59–7.82 ppm. mdpi.comnih.gov The proton at the 3-position typically appears as a singlet further upfield. mdpi.com In 5-Cyano- researchgate.netacs.orgnaphthoquinone, the cyano group at C-5 would significantly influence the chemical shifts of neighboring protons, particularly H-6, due to its electron-withdrawing nature.
The ¹³C NMR spectrum complements the ¹H data. The two carbonyl carbons (C1 and C2) of the 1,2-naphthoquinone system are highly deshielded, with their signals appearing far downfield, typically in the range of δ 177-184 ppm. mdpi.com The remaining aromatic and quinoid carbons resonate in the expected region of δ 105-166 ppm. mdpi.com The carbon of the nitrile group (C≡N) would be expected in the δ 115-120 ppm region.
Table 1: Representative NMR Chemical Shift Ranges for 1,2-Naphthoquinone Derivatives This table provides typical chemical shift ranges observed for the core structure in related derivatives. Specific shifts for 5-Cyano- researchgate.netacs.orgnaphthoquinone would require experimental data.
| Nucleus | Position | Typical Chemical Shift (δ) ppm | Notes |
| ¹H | H-3 | 5.9 - 6.2 | Singlet |
| H-5, H-8 | 7.9 - 8.3 | Doublets | |
| H-6, H-7 | 7.5 - 7.8 | Triplets | |
| ¹³C | C-1, C-2 | 177 - 184 | Carbonyl carbons |
| C-4 | ~165 | Substituted quinoid carbon | |
| C-3 | ~105 | Unsubstituted quinoid carbon | |
| Aromatic C | 128 - 136 | Benzenoid ring carbons | |
| Bridgehead C | 130 - 134 | C-9, C-10 |
Data compiled from studies on 4-substituted 1,2-naphthoquinone derivatives. mdpi.comnih.gov
For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for making unambiguous assignments. acs.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a naphthoquinone derivative, COSY would clearly show the correlation between adjacent protons on the aromatic ring, for example, between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their sequence.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. For 5-Cyano- researchgate.netacs.orgnaphthoquinone, HMBC would be critical. For example, correlations from H-6 to the cyano carbon and to C-5, C-8, and C-10 would definitively place the cyano group at the C-5 position. Similarly, correlations from the quinoid H-3 and H-4 protons to the carbonyl carbons (C-1 and C-2) would confirm the 1,2-quinone arrangement. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) offers exceptional accuracy, while the fragmentation patterns observed give clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. semanticscholar.org This technique is crucial for confirming the molecular formula of a newly synthesized compound, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.comdoi.org For 5-Cyano- researchgate.netacs.orgnaphthoquinone (molecular formula C₁₁H₅NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very small mass error (typically <5 ppm) confirming the formula.
Table 2: Calculated HRMS Data for 5-Cyano- researchgate.netacs.orgnaphthoquinone
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₆NO₂⁺ | 184.0393 |
| [M+Na]⁺ | C₁₁H₅NNaO₂⁺ | 206.0212 |
In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, charged fragments. tutorchase.comacdlabs.com The resulting fragmentation pattern is a reproducible fingerprint of the molecule. For naphthoquinones, a characteristic fragmentation pathway involves the sequential loss of neutral carbon monoxide (CO) molecules from the quinone ring. nih.gov
For 5-Cyano- researchgate.netacs.orgnaphthoquinone, the mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 183. The subsequent fragmentation could proceed through several pathways:
Loss of CO: A primary fragmentation would likely be the loss of a CO molecule (28 Da) from the C-1 or C-2 position, leading to a fragment ion at m/z 155.
Sequential Loss of CO: This could be followed by the loss of a second CO molecule, resulting in a fragment at m/z 127.
Loss of HCN: Fragmentation involving the cyano group, such as the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), could also occur, potentially from the m/z 155 or m/z 127 ions.
Analysis of these fragmentation pathways, by comparing them to known patterns of related compounds, helps to verify the proposed structure. researchgate.netnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. elsevier.com
For 5-Cyano- researchgate.netacs.orgnaphthoquinone, the key functional groups are the carbonyls (C=O) of the quinone system and the nitrile group (C≡N).
Carbonyl (C=O) Stretching: 1,2-Naphthoquinones typically exhibit two distinct C=O stretching bands in the IR spectrum because of the asymmetric and symmetric vibrations of the two adjacent carbonyls. These bands are generally observed in the region of 1650-1715 cm⁻¹. rsc.org
Nitrile (C≡N) Stretching: The cyano group gives rise to a sharp, and typically medium-intensity, absorption band in a relatively clean region of the spectrum, around 2220-2260 cm⁻¹. researchgate.net Its presence is usually unambiguous.
Aromatic C=C Stretching: The vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C=C and C≡N stretches are often strong in the Raman spectrum, aiding in a comprehensive analysis. nih.govresearchgate.net
Table 3: Characteristic Vibrational Frequencies for 5-Cyano- researchgate.netacs.orgnaphthoquinone
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | IR, Raman (often strong) |
| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1650 - 1715 | IR (strong) |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | IR, Raman |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides significant insight into the molecular orbital energies and photophysical behavior of quinonoid systems. The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, into the naphthoquinone framework is expected to significantly modulate its electronic properties compared to the parent molecule.
The electronic absorption spectrum of naphthoquinones is characterized by multiple absorption bands corresponding to different electronic transitions. Typically, these include high-energy π→π* transitions associated with the aromatic system and lower-energy n→π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. upi.edu
The parent compound, 1,2-naphthoquinone, exhibits a complex UV-Visible spectrum with several absorption maxima. In alcohol, it displays a strong π→π* transition around 250 nm and two weaker, longer-wavelength bands around 340 nm and 420 nm. nih.govresearchgate.net These longer-wavelength absorptions are characteristic of the quinonoid structure and are responsible for the compound's color. researchgate.net
The introduction of a cyano group at the 5-position of the 1,2-naphthoquinone scaffold is anticipated to cause a shift in these absorption bands. Electron-withdrawing groups can influence the energy of both the n,π* and π,π* transitions. For the related compound 5-cyano-1-naphthol, the absorption spectrum is described as a red-shifted version of the 1-naphthol (B170400) spectrum, indicating a bathochromic shift upon cyanation. bgu.ac.il In other naphthoquinone derivatives, the presence of cyano groups is confirmed by characteristic stretching bands in the infrared spectrum, typically around 2200 cm⁻¹. hilarispublisher.com For a more complex derivative, 5-amino-2,3-dicyano-1,4-naphthoquinone, the dual presence of electron-donating (amino) and electron-withdrawing (cyano) groups results in unique electronic properties.
Table 1: UV-Visible Absorption Maxima for 1,2-Naphthoquinone and a Related Compound
| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |
| 1,2-Naphthoquinone | Alcohol | 250 | π→π | nih.govresearchgate.net |
| 340 | π→π (weak) | nih.govresearchgate.net | ||
| 420 | π→π* (weak) | nih.govresearchgate.net | ||
| 5-Cyano-1-naphthol | Not Specified | Broad, red-shifted | Not Specified | bgu.ac.il |
Luminescence properties, including fluorescence and phosphorescence, are highly sensitive to molecular structure and environment. libretexts.org Naphthoquinones, in general, are known to be weakly fluorescent or non-fluorescent. Their low fluorescence quantum yields are often attributed to efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁), a process facilitated by the presence of n,π* states. researchgate.net
The nature of the lowest excited triplet state in naphthoquinones can be either ³(n,π) or ³(π,π), and their relative energies are strongly influenced by substituents and solvent polarity. researchgate.net For many 1,2-quinones, the energy separation between these states is small. In nonpolar solvents, the T₁ state often has dominant n,π* character, while in polar solvents like ethanol (B145695), the π,π* character can become dominant. researchgate.net
While specific fluorescence data for 5-cyano- doi.orgbgu.ac.ilnaphthoquinone is not documented, studies on related compounds provide valuable insights. For instance, 5-cyano-2-naphthol, an analogue, has been investigated for its excited-state proton transfer dynamics using time-resolved fluorescence. bgu.ac.il Many naphthoquinone derivatives are utilized as intermediates in the synthesis of fluorescent dyes rather than being fluorescent themselves. researchgate.netacs.org
Phosphorescence from the triplet state is a more common emission pathway for quinones. Studies on 1,4-naphthoquinone (B94277) and its derivatives at 77 K show phosphorescence bands that are assigned to n,π* transitions. researchgate.net In some cases, dual phosphorescence from different electronic or conformational states can be observed, depending on the solvent and excitation wavelength. researchgate.net Given that 1,2-diketones can exhibit efficient room-temperature phosphorescence (RTP), it is plausible that cyano-substituted 1,2-naphthoquinones could possess interesting phosphorescent properties, although this remains to be experimentally verified for the title compound. nih.gov
Table 2: General Luminescence Characteristics of Naphthoquinone Derivatives
| Property | General Observation for Naphthoquinones | Potential Influence of 5-Cyano Group | Reference |
| Fluorescence | Generally weak or non-emissive. | Likely to remain weakly fluorescent. | researchgate.net |
| Intersystem Crossing (ISC) | Efficient, leading to high triplet state population. | The electron-withdrawing group may influence S₁-T₁ energy gap and ISC rate. | researchgate.net |
| Phosphorescence | Observed at low temperatures (77 K) from the triplet state (T₁). | Expected to be the primary emission pathway; wavelength and lifetime would depend on the nature of the T₁ state (n,π* vs. π,π*). | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such analyses provide data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
A crystal structure for 5-cyano- doi.orgbgu.ac.ilnaphthoquinone is not currently reported in the Cambridge Crystallographic Data Centre (CCDC) or in available literature. However, the structures of numerous other substituted naphthoquinones have been determined, providing a clear picture of the expected molecular geometry. doi.org
The 1,2-naphthoquinone core is an essentially planar bicyclic system. The introduction of substituents can cause minor deviations from planarity. For example, in a highly functionalized 1,4-naphthoquinone 2-iminothiazole hybrid, the crystal structure confirmed the stereochemistry and detailed the arrangement of the complex substituents. doi.org In another example, (1RS,4RS,5RS,6SR)-5-cyano-5-nitro-6-phenyl-bicyclo[2.2.1]hept-2-ene, the cyano group's structural parameters were precisely determined. growingscience.com
In the solid state, naphthoquinone derivatives often exhibit significant intermolecular interactions, such as π-π stacking due to their aromatic nature and hydrogen bonding if suitable functional groups are present. For 5-cyano- doi.orgbgu.ac.ilnaphthoquinone, one would expect a planar naphthoquinone system with the cyano group lying in the plane of the aromatic rings. The crystal packing would likely be dominated by π-π stacking interactions and dipole-dipole interactions involving the polar carbonyl and cyano groups.
Table 3: Anticipated Structural Features of 5-Cyano- doi.orgbgu.ac.ilnaphthoquinone Based on Analogues
| Structural Feature | Expected Characteristic | Basis of Expectation (from Analogues) |
| Molecular Geometry | Largely planar naphthoquinone ring system. | Crystal structures of various naphthoquinone derivatives. doi.org |
| C=O Bond Lengths | Approx. 1.21 - 1.23 Å | Typical for quinone carbonyls. |
| C≡N Bond Length | Approx. 1.14 - 1.15 Å | Standard for nitrile groups in aromatic systems. |
| Intermolecular Interactions | π-π stacking, dipole-dipole interactions. | Aromatic and polar nature of the molecule. doi.org |
Electrochemical Behavior and Redox Chemistry of 5 Cyano 1 2 Naphthoquinone Systems
Cyclic Voltammetry and Square Wave Voltammetry Studies
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical methods used to investigate the redox behavior of quinone systems. bohrium.commarmara.edu.tr These techniques are instrumental in determining the potentials at which a compound is oxidized or reduced and provide insights into the stability and kinetics of the species formed during these electron transfer processes. als-japan.com For naphthoquinone derivatives, these studies are typically conducted in aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), to observe the fundamental electron transfer steps without the complications of proton-transfer reactions. rsc.orgresearchgate.net
Analysis of Redox Potentials and Electron Transfer Processes
In dry, aprotic media, the electrochemical reduction of naphthoquinones generally proceeds through two successive one-electron transfer steps. rsc.orgresearchgate.net The first step is the formation of a semiquinone radical anion (Q•⁻), followed by a second electron transfer to form the dianion (Q²⁻). rsc.orgresearchgate.netresearchgate.net
Q + e⁻ ⇌ Q•⁻ (E¹) Q•⁻ + e⁻ ⇌ Q²⁻ (E²)
These processes are observed as two distinct waves or peaks in the voltammograms. rsc.orgresearchgate.net The first reduction potential (E¹) corresponds to the Q/Q•⁻ couple, and the second reduction potential (E²) corresponds to the Q•⁻/Q²⁻ couple. The reversibility of these processes can be assessed from the separation between the cathodic (reduction) and anodic (oxidation) peak potentials (ΔEp) and the ratio of their peak currents. als-japan.com For many naphthoquinone derivatives, the first reduction step is often reversible or quasi-reversible, indicating that the resulting semiquinone radical anion is relatively stable on the timescale of the CV experiment. researchgate.netmdpi.com The second reduction step to the dianion can be either reversible or irreversible, depending on the specific molecular structure and the experimental conditions. mdpi.com
Studies on various naphthoquinones show that the position of the carbonyl groups influences the reduction potential. Research comparing isomeric naphthoquinones has found that ortho (1,2)-quinones are typically more readily reduced than their para (1,4)-quinone counterparts. researchgate.netmdpi.com This suggests that 5-Cyano- bohrium.comrsc.orgnaphthoquinone would be expected to have a less negative (more positive) reduction potential than its 1,4-isomer.
Influence of Cyano Group and Other Substituents on Redox Properties
Substituents on the naphthoquinone ring have a profound impact on the redox potentials. bohrium.comresearchgate.net The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the quinone system and thus the ease of its reduction.
The cyano group (-CN) is a strong electron-withdrawing group. Its presence on the aromatic ring of the naphthoquinone is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. This results in a positive (anodic) shift of the reduction potentials. Therefore, 5-Cyano- bohrium.comrsc.orgnaphthoquinone would undergo reduction at less negative potentials compared to unsubstituted bohrium.comrsc.orgnaphthoquinone.
This trend is well-documented for other electron-withdrawing substituents. For instance, the introduction of groups like nitro (-NO₂) or halogens (e.g., -Cl) leads to a positive shift in redox potentials. marmara.edu.trresearchgate.net Conversely, electron-donating groups, such as amino (-NH₂) or alkyl groups, make the reduction more difficult, shifting the potentials to more negative values. mdpi.com A study on substituted 1,4- and 1,2-naphthoquinones demonstrated a clear relationship between the electronic effects of the substituents and the observed redox potentials. mdpi.com For example, in the 1,2-naphthoquinone (B1664529) series, a potential difference of 310 mV was observed between a derivative with an electron-donating aliphatic amine and one with an electron-withdrawing group. mdpi.com
Table 1: Selected Electrochemical Data for Substituted Naphthoquinones in Acetonitrile This table illustrates the effect of different substituents on the first half-wave potential (E₁/₂) of the naphthoquinone core. Data is compiled from studies on various derivatives to show general trends.
| Compound | Substituent(s) | E₁/₂ (V vs. SCE) |
| 1,4-Naphthoquinone (B94277) | None | -0.66 |
| 2-Methyl-1,4-naphthoquinone | 2-CH₃ (donating) | -0.657 |
| 2-Butylamino-1,4-naphthoquinone | 2-NH(CH₂)₃CH₃ (donating) | -0.87 |
| 2-Anilino-1,4-naphthoquinone | 2-NHPh (donating/withdrawing) | -0.73 |
| 4-Anilino-1,2-naphthoquinone | 4-NHPh (donating/withdrawing) | -0.42 |
| Dicyano-p-naphthoquinone | -CN (withdrawing) | Positive shift noted |
Data sourced from multiple studies for illustrative purposes. researchgate.netmdpi.comresearchgate.netjlu.edu.cn Note: A less negative E₁/₂ value indicates the compound is easier to reduce.
Mechanistic Investigations of Electrochemical Reduction and Oxidation
Generation and Stability of Semiquinone Radical Anions and Dianions
The one-electron reduction of a naphthoquinone (Q) leads to the formation of its corresponding semiquinone radical anion (Q•⁻). rsc.orgresearchgate.net This species is a key intermediate in the redox chemistry of quinones. nih.gov The stability of this radical anion is influenced by several factors, including the molecular structure, the solvent, and the presence of counter-ions. In aprotic solvents and under an inert atmosphere, many naphthoquinone-derived semiquinones are stable enough to be studied by various techniques. researchgate.net The delocalization of the unpaired electron over the aromatic system contributes to its stability.
The second one-electron reduction produces the dianion (Q²⁻). rsc.orgresearchgate.net Dianions are generally more reactive and less stable than the radical anions. They are stronger bases and can be readily protonated by any available proton donors in the medium. The stability of the dianion is a critical factor in determining the reversibility of the second redox couple in cyclic voltammetry. mdpi.com
For a dicyano-p-naphthoquinone, voltammetry studies have indicated an EEC (Electron transfer, Electron transfer, Chemical reaction) mechanism, where the dianion formed after the two electron transfers reacts with CO₂ present in the solution. researchgate.net This highlights the reactivity of the dianion species.
Comproportionation and Dimerization Pathways
Under certain conditions, the redox mechanism can be more complex. Comproportionation is a reaction where the fully reduced dianion (Q²⁻) and the neutral quinone (Q) react to form two equivalents of the semiquinone radical anion (Q•⁻).
Q²⁻ + Q ⇌ 2 Q•⁻
This reaction can influence the observed electrochemical response. The tendency for this equilibrium to occur is related to the difference between the two standard reduction potentials (E¹ and E²). A smaller potential difference favors the formation of the semiquinone radical. Some studies have suggested that reoxidation of reduced naphthoquinones may involve an initial comproportionation step. nih.gov
Dimerization of the semiquinone radical anions is another possible subsequent reaction pathway, particularly at higher concentrations. acs.org This process can lead to the formation of new electroactive species and complicate the voltammetric profiles.
Spectroelectrochemical Techniques
Spectroelectrochemistry combines electrochemical and spectroscopic methods in a single experiment to provide detailed information about redox processes. By simultaneously measuring spectroscopic changes (e.g., UV-Vis or IR absorption) while controlling the potential of an electrode, it is possible to identify the species generated at different stages of a redox reaction and monitor their stability. bohrium.comdntb.gov.ua
For naphthoquinone systems, in-situ UV-Vis spectroelectrochemistry is particularly valuable. marmara.edu.tr As the neutral quinone is reduced to the semiquinone radical anion and then to the dianion, significant changes in the electronic absorption spectrum occur. bohrium.com Each species has a unique spectrum, allowing for its unambiguous identification. This technique has been used to confirm the proposed redox mechanisms for numerous naphthoquinone derivatives by providing direct evidence for the generation of the radical anion and dianion intermediates. bohrium.comresearchgate.net The observation of distinct spectral changes and clean isosbestic points during controlled potential electrolysis supports a stepwise reduction mechanism. marmara.edu.tr
In-situ UV-Vis Spectroelectrochemistry
In-situ UV-Vis spectroelectrochemistry is a powerful analytical technique that combines the principles of electrochemistry and UV-Visible spectroscopy to study the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. semanticscholar.orgmdpi.com This method allows for the real-time monitoring of spectral changes that occur during electron transfer processes, providing valuable information on the formation and stability of intermediate species such as radical anions and dianions. mdpi.comrsc.org
When applied to naphthoquinone systems, in-situ UV-Vis spectroelectrochemistry can elucidate the redox mechanism. researchgate.net The process involves applying a potential to a solution of the compound and recording the UV-Vis absorption spectra simultaneously. whiterose.ac.uk As the potential is varied, changes in the absorption bands indicate the transformation of the parent naphthoquinone into its reduced forms.
For naphthoquinones, the electrochemical reduction typically occurs in two successive one-electron steps. The first step generates a semiquinone radical anion, and the second step produces the dianion. Each of these species has a unique electronic absorption spectrum. In-situ UV-Vis spectroelectrochemistry would allow for the characterization of the absorption spectra of the radical anion and dianion of a cyano-substituted Current time information in Bangalore, IN.nih.govnaphthoquinone, confirming the stepwise reduction mechanism. researchgate.net The observation of distinct spectral changes and clear isosbestic points would provide evidence for a chemically reversible redox process.
Correlation of Electrochemical Data with Molecular Structure
The electrochemical properties of naphthoquinones, particularly their reduction potentials, are strongly influenced by the nature and position of substituents on the naphthoquinone framework. nih.govresearchgate.net The introduction of a cyano (-CN) group, which is strongly electron-withdrawing, is expected to significantly impact the redox behavior of the Current time information in Bangalore, IN.nih.govnaphthoquinone system.
Electron-withdrawing substituents facilitate the reduction of the quinone ring by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the compound a better electron acceptor, resulting in a less negative (or more positive) reduction potential. Studies on other substituted naphthoquinones have consistently shown that electron-withdrawing groups make the reduction easier.
While specific data for 5-Cyano- Current time information in Bangalore, IN.nih.govnaphthoquinone is unavailable, studies on a related compound, 4-((4-cyanophenyl)amino)-1,2-naphthoquinone, provide valuable comparative data. The electrochemical data for this and related compounds were determined by cyclic voltammetry in an aprotic medium (CH₃CN + 0.1 mol L⁻¹ TBAP). nih.govsemanticscholar.org
| Compound | Epc (I) (V) | E₁/₂ (I) (V) | ΔEp (I) (mV) | Epc (II) (V) |
| 1,2-Naphthoquinone | -0.55 | -0.50 | 98 | -0.98 |
| 4-((4-aminophenyl)amino)-1,2-naphthoquinone | -0.63 | -0.58 | 100 | -1.16 |
| 4-((4-cyanophenyl)amino)-1,2-naphthoquinone | -0.50 | -0.46 | 86 | -1.04 |
| Data sourced from Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives. nih.govsemanticscholar.org | ||||
| Epc (I) and Epc (II) represent the cathodic peak potentials for the first and second reduction steps, respectively. E₁/₂ is the half-wave potential for the first reduction, and ΔEp is the peak separation. |
From the table, the introduction of an aminophenylamino group (an electron-donating group) at the 4-position makes the reduction of the 1,2-naphthoquinone core more difficult, as indicated by the more negative reduction potentials compared to the parent 1,2-naphthoquinone. Conversely, the presence of a cyano group on the appended phenyl ring in 4-((4-cyanophenyl)amino)-1,2-naphthoquinone makes the reduction easier than the non-cyanated analogue, and even slightly easier than the parent 1,2-naphthoquinone. nih.govsemanticscholar.org
This trend underscores the significant influence of substituents on the electronic properties and redox potentials of the naphthoquinone scaffold. It can be inferred that the direct substitution of a cyano group at the 5-position of the Current time information in Bangalore, IN.nih.govnaphthoquinone ring would likewise facilitate its reduction, leading to a higher reduction potential compared to the unsubstituted parent compound. The magnitude of this effect would depend on the electronic communication between the substituent at the 5-position and the quinone moiety.
Lack of Specific Research Data Precludes Detailed Computational Analysis of 5-Cyano- acs.orgresearchgate.netnaphthoquinone
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound 5-Cyano- acs.orgresearchgate.netnaphthoquinone . Despite the existence of extensive research employing computational chemistry to analyze related naphthoquinone derivatives and other cyano-functionalized molecules, specific studies detailing the properties of 5-Cyano- acs.orgresearchgate.netnaphthoquinone are not present in the accessible literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the computational chemistry of this specific compound that adheres to the requested in-depth outline. The required research findings for the following topics concerning 5-Cyano- acs.orgresearchgate.netnaphthoquinone are currently unavailable:
Density Functional Theory (DFT) Studies: Including specific data on geometry optimization, electronic structure, frontier molecular orbitals (HOMO-LUMO), and predicted reactivity.
Prediction of Spectroscopic Properties: No computational data exists for its predicted NMR and UV-Vis spectra.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics: There is no information on the characterization of its excited states, potential charge transfer phenomena, photoisomerization pathways, or excited-state deactivation mechanisms.
General principles of computational chemistry suggest that the cyano group, as an electron-withdrawing substituent, would influence the electronic properties of the naphthoquinone core. However, without specific theoretical studies, any discussion would be purely speculative and would not meet the standards of a scientifically accurate and data-driven article.
Future computational research is necessary to elucidate the specific electronic, spectroscopic, and photophysical properties of 5-Cyano- acs.orgresearchgate.netnaphthoquinone. Such studies would provide valuable insights into its fundamental characteristics and potential applications.
Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound “5-Cyano-naphthoquinone” corresponding to the requested sections on its computational and theoretical investigation.
Detailed studies focusing on 3D-QSAR and CoMSIA modeling, pharmacophore analysis, molecular docking, molecular dynamics simulations, or computational elucidation of its reaction mechanisms have not been published for this specific molecule.
Therefore, it is not possible to provide the detailed, research-backed article as requested in the outline. The information required to populate the sections on Quantitative Structure-Activity Relationship (QSAR) Modeling, Molecular Docking and Dynamics Simulations, and Reaction Mechanism Elucidation for 5-Cyano-naphthoquinone is absent from the current body of scientific literature.
Computational Chemistry and Theoretical Investigations of 5-Cyano-naphthoquinone
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic pathways, and understanding the electronic structure of molecules. For a compound like 5-Cyano-naphthoquinone, theoretical investigations, primarily using Density Functional Theory (DFT), would be instrumental in analyzing the intricate details of its formation. Such studies provide insights into the geometries of transition states and the energy landscapes of potential synthetic routes, which are often challenging to determine experimentally.
A key synthetic route to the naphthoquinone framework is the Diels-Alder reaction, a [4+2] cycloaddition. In a hypothetical synthesis of a precursor to 5-Cyano-naphthoquinone, a substituted butadiene (the diene) would react with a dienophile containing a cyano group. The cyano group is a strong electron-withdrawing group, which significantly influences the electronic properties of the dienophile, making it more electrophilic and thus more reactive in normal-demand Diels-Alder reactions.
Transition state (TS) analysis for such a reaction would focus on the saddle point on the potential energy surface connecting the reactants (diene and dienophile) to the cycloadduct. Computational methods, such as DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)), are employed to locate and characterize this transition state.
The analysis would reveal the geometry of the TS, including the lengths of the forming carbon-carbon bonds. In a concerted but asynchronous transition state, which is common for such reactions, the two new sigma bonds are not formed at the exact same rate. The presence of the cyano group can enhance this asynchronicity. The strong electron-withdrawing nature of the cyano group is known to lower the activation barrier for the Diels-Alder cycloaddition.
Below is an interactive data table with hypothetical, yet plausible, geometric parameters for the transition state of a Diels-Alder reaction leading to a precursor of 5-Cyano-naphthoquinone. The data is based on typical values found in computational studies of related cycloadditions.
| Parameter | Value (Å) | Description |
| Forming C1-C6 Bond Length | 2.15 | The distance between the terminal carbon of the diene and the cyano-substituted carbon of the dienophile. |
| Forming C4-C5 Bond Length | 2.25 | The distance between the other terminal carbon of the diene and the adjacent carbon of the dienophile. |
| C2-C3 Bond Length | 1.38 | The central bond of the diene moiety, which is elongating as it loses its double-bond character. |
| C5-C6 Bond Length | 1.36 | The bond of the dienophile, which is also elongating as it reacts. |
This table presents illustrative data for a hypothetical transition state.
The energy profile of a reaction pathway maps the changes in potential energy as reactants are converted into products, passing through transition states and any intermediates. For the synthesis of 5-Cyano-naphthoquinone, a key pathway would likely involve a cycloaddition followed by an oxidation step.
The electron-withdrawing cyano group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In a normal-demand Diels-Alder reaction, this leads to a smaller HOMO-LUMO gap between the diene and dienophile, resulting in a lower activation energy and a more favorable reaction rate.
The following interactive data table provides an illustrative energy profile for a hypothetical Diels-Alder reaction step in the synthesis of a precursor to 5-Cyano-naphthoquinone. The energies are given in kilocalories per mole (kcal/mol) relative to the reactants.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Diene + Dienophile) | 0.0 | The starting materials of the cycloaddition reaction, set as the reference energy level. |
| Transition State (TS) | +15.5 | The energy barrier that must be overcome for the reaction to proceed. The cyano group is expected to lower this barrier compared to an unsubstituted dienophile. |
| Cycloadduct Product | -25.0 | The product of the Diels-Alder reaction. The negative value indicates that the reaction is exothermic and thermodynamically favorable. |
This table presents an illustrative energy profile for a key synthetic step.
Subsequent steps, such as oxidation to form the quinone ring, would have their own transition states and energy profiles, which could also be modeled computationally to provide a complete picture of the synthetic pathway.
Mechanistic Aspects of Molecular Interactions Excluding Clinical Outcomes
Molecular Recognition and Binding Studies
Interactions with Biological Macromolecules (e.g., DNA, enzymes, proteins)
The electrophilic nature of the naphthoquinone ring is central to its interaction with biological macromolecules. The parent compound, 1,2-naphthoquinone (B1664529), is known to interact with and modify DNA, enzymes, and other proteins through several mechanisms.
DNA Interactions: 1,2-Naphthoquinone is recognized for its genotoxic properties, which stem from its ability to interact directly and indirectly with DNA. One primary mechanism involves the formation of bulky DNA adducts sigmaaldrich.com. Studies have shown that 1,2-NQ can undergo non-enzymatic oxidation to form a reactive epoxide intermediate. This intermediate then covalently binds to DNA, particularly to 2'-deoxyguanosine (B1662781) residues, leading to structural distortions that can impede DNA replication and transcription sigmaaldrich.com. Furthermore, the redox cycling of naphthoquinones generates reactive oxygen species (ROS) that cause oxidative DNA damage, such as the formation of 8-oxodeoxyguanosine, a mutagenic lesion nih.gov. Some naphthoquinones are also known to function as DNA topoisomerase inhibitors, enzymes critical for managing DNA topology nih.govmdpi.com. Specifically, 1,2-NQ acts as a poison for human topoisomerase IIα and IIβ, stabilizing the enzyme-DNA cleavage complex and leading to an increase in double-stranded DNA breaks researchgate.net.
Protein Interactions: 1,2-Naphthoquinone readily forms covalent adducts with cellular proteins, a process that can significantly alter their structure and function nih.govnih.gov. As a soft electrophile, 1,2-NQ is a prime candidate for Michael addition reactions with soft nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins nih.gov. Mass spectrometry studies have identified that 1,2-NQ forms adducts with cysteine, lysine, and histidine residues on various proteins researchgate.netresearchgate.net. This covalent modification, or arylation, can lead to protein inactivation or trigger specific cellular signaling pathways. For instance, 1,2-NQ has been shown to arylate the Keap1 protein, a key sensor for oxidative stress, which leads to the activation of the Nrf2 antioxidant response pathway nih.gov.
| Macromolecule | Type of Interaction with 1,2-Naphthoquinone | Molecular Consequence |
|---|---|---|
| DNA | Covalent Adduct Formation (via epoxide intermediate) | Formation of bulky adducts with deoxyguanosine sigmaaldrich.com |
| DNA | Indirect via ROS | Oxidative damage (e.g., 8-oxodeoxyguanosine) nih.gov |
| Proteins (general) | Covalent Adduct Formation (Michael Addition) | Modification of cysteine, lysine, and histidine residues nih.govresearchgate.netresearchgate.net |
| Topoisomerase II | Enzyme Poisoning (Covalent) | Stabilization of DNA-enzyme complex, leading to double-strand breaks researchgate.net |
| Keap1 | Arylation | Activation of the Nrf2 antioxidant pathway nih.gov |
Hydrogen Bonding and Hydrophobic Interactions
While direct covalent bonding is a major feature of naphthoquinone interactions, non-covalent forces such as hydrogen bonding and hydrophobic interactions are critical for the initial recognition and positioning of the molecule within the active or allosteric sites of target proteins. The planar, aromatic ring system of the naphthoquinone core facilitates favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues within protein binding pockets. The carbonyl oxygens of the quinone moiety are potent hydrogen bond acceptors, allowing them to form specific hydrogen bonds with donor groups (e.g., -OH, -NH) on amino acid residues or nucleic acid bases. These non-covalent interactions are crucial for orienting the molecule correctly before a potential covalent reaction can occur or for stabilizing the molecule within an enzyme's active site to exert an inhibitory effect. Specific studies detailing these interactions for 5-Cyano- nih.govnih.govnaphthoquinone are not available; however, these fundamental principles of molecular interaction are broadly applicable.
Role of Redox Cycling in Biological Systems
Generation of Reactive Oxygen Species (ROS) at the Molecular Level
A hallmark of naphthoquinone biochemistry is the ability to undergo redox cycling, a process that catalytically generates ROS. This process begins with the one-electron reduction of the quinone (Q) to a semiquinone radical anion (Q•−) by cellular reductases, such as NADPH-cytochrome P450 reductase nih.govresearchgate.net.
The key steps are:
Reduction : The naphthoquinone accepts an electron from a donor like NADPH to form the highly reactive semiquinone radical.
Q + e⁻ → Q•−
Oxygen Reaction : In an aerobic environment, the semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) radical anion (O₂•−) nih.govresearchgate.net.
Q•− + O₂ → Q + O₂•−
ROS Cascade : The superoxide radical can then be converted to other ROS. Superoxide dismutase (SOD) can convert it to hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce the highly damaging hydroxyl radical (•OH) nih.govnih.gov.
Because the parent naphthoquinone is regenerated in the second step, a single molecule can participate in this cycle numerous times, leading to the continuous and amplified production of ROS and the induction of significant oxidative stress within the cell nih.gov.
Redox-Dependent Molecular Damage Pathways (e.g., to DNA, enzymes)
The ROS generated through the redox cycling of naphthoquinones are highly reactive and can inflict widespread damage on cellular macromolecules.
DNA Damage : The hydroxyl radical (•OH) is particularly damaging to DNA. It can abstract hydrogen atoms from the deoxyribose sugar, leading to strand breaks. It can also add to the double bonds of DNA bases, resulting in modifications like 8-oxodeoxyguanosine, which can cause G:C to T:A transversion mutations during DNA replication nih.govnih.gov.
Protein Damage : ROS can oxidize amino acid side chains, leading to the formation of protein carbonyls and cross-linked aggregates. Cysteine and methionine residues are particularly susceptible to oxidation. This oxidative damage can lead to the unfolding, misfolding, and inactivation of critical enzymes and structural proteins nih.govnih.gov.
Lipid Damage : ROS can initiate lipid peroxidation in cellular membranes, a chain reaction that degrades lipids and compromises membrane integrity. This can lead to increased membrane permeability and the disruption of cellular and organellar function.
In addition to ROS-mediated damage, the semiquinone radical itself can act as an alkylating agent, covalently modifying nucleophilic sites on macromolecules, further contributing to cellular damage nih.gov.
Enzyme Inhibition Mechanisms (Non-Clinical Focus)
1,2-Naphthoquinone has been identified as an inhibitor of several key cellular enzymes through distinct mechanisms, primarily revolving around covalent modification or the stabilization of enzyme-substrate complexes.
Topoisomerase II Inhibition: 1,2-Naphthoquinone acts as a potent topoisomerase II poison researchgate.net. Unlike interfacial poisons (e.g., etoposide) that non-covalently block DNA ligation, 1,2-NQ functions as a covalent poison. Evidence for this mechanism includes the observation that its inhibitory activity is nullified by sulfhydryl-containing agents (like dithiothreitol) and that it can covalently modify the enzyme. It stabilizes the covalent topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands, ultimately resulting in the accumulation of toxic double-strand breaks researchgate.net.
Other Enzyme Targets: Studies have implicated 1,2-NQ in the inhibition of other enzymes. It can target protein tyrosine phosphatase 1B (PTP1B) and sepiapterin (B94604) reductase, an enzyme involved in the synthesis of critical cofactors for metabolic pathways nih.gov. The mechanism often involves the covalent arylation of reactive cysteine residues within the enzyme's active site, leading to irreversible inactivation nih.gov.
| Target Enzyme | Inhibition Mechanism of 1,2-Naphthoquinone | Molecular Effect |
|---|---|---|
| Topoisomerase IIα and IIβ | Covalent Poison | Induces stable, covalent enzyme-DNA cleavage complexes, leading to DNA double-strand breaks researchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Presumed Covalent Modification | Inhibition of phosphatase activity, potentially altering signaling pathways nih.gov |
| Sepiapterin Reductase | Presumed Covalent Modification | Inhibition of cofactor biosynthesis nih.gov |
| Keap1 (as a regulatory protein) | Covalent Arylation | Disruption of Keap1-Nrf2 interaction, leading to activation of the Nrf2 pathway nih.gov |
Interference with Cellular Processes at the Molecular Level
There is a lack of specific research on how 5-Cyano- researchgate.nete-century.usnaphthoquinone interferes with cellular processes such as protein and nucleic acid synthesis or electron transport chain modulation. However, the general mechanisms of action for 1,2-naphthoquinones provide a framework for its potential effects.
One of the primary mechanisms by which naphthoquinones exert their biological effects is through the generation of reactive oxygen species (ROS) via redox cycling. In this process, the quinone is reduced to a semiquinone radical by cellular reductases, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle can lead to a state of oxidative stress, which can damage cellular macromolecules, including proteins and nucleic acids. Oxidative damage to DNA can lead to mutations and strand breaks, thereby disrupting nucleic acid synthesis and integrity. Similarly, oxidative modification of proteins can lead to loss of function and disruption of various cellular processes, including protein synthesis.
Another key mechanism is the alkylating ability of naphthoquinones. As electrophiles, they can form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to the inactivation of enzymes involved in critical cellular processes. For example, the formation of adducts with proteins involved in DNA replication or transcription could disrupt nucleic acid synthesis.
With regard to the electron transport chain, some naphthoquinones, such as menadione (B1676200) (vitamin K3), are known to participate in redox reactions and can shuttle electrons, potentially disrupting the normal flow of electrons in the mitochondrial respiratory chain. This can lead to impaired ATP production and increased ROS generation.
While these mechanisms are well-established for the broader class of naphthoquinones, the specific contribution of the 5-cyano group in 5-Cyano- researchgate.nete-century.usnaphthoquinone to these activities has not been determined. The electron-withdrawing nature of the cyano group could influence the redox potential of the quinone and its reactivity as a Michael acceptor, thereby modulating its ability to generate ROS and form covalent adducts. Further investigation is necessary to elucidate the precise molecular mechanisms by which 5-Cyano- researchgate.nete-century.usnaphthoquinone interferes with these fundamental cellular processes.
Advanced Applications and Material Science Potential
Molecular Probes and Sensors
The inherent electrochemical and spectroscopic activity of the naphthoquinone core serves as an excellent foundation for the creation of molecular probes and sensors. The introduction of a cyano group can further enhance these properties, allowing for the design of highly sensitive and selective detection systems.
The rational design of sensors based on the naphthoquinone scaffold typically involves integrating a specific recognition site (receptor) with the naphthoquinone unit, which acts as a signaling component. The fundamental principle is that the binding of a target analyte to the receptor induces a measurable change in the electronic properties of the naphthoquinone core.
Key design strategies include:
Intramolecular Charge Transfer (ICT): Many naphthoquinone-based sensors operate via an ICT mechanism. researchgate.net A receptor unit, often an electron-donating group, is attached to the electron-accepting naphthoquinone core. Analyte binding to the receptor modulates the efficiency of this charge transfer, resulting in a distinct optical or electrochemical signal.
Coordination Chemistry: Naphthoquinone derivatives can be functionalized with ligands capable of coordinating with specific metal ions. This coordination alters the electronic structure of the molecule, leading to observable changes. For instance, derivatives have been designed to selectively bind Cu²⁺ ions, causing a significant color change from orange to intense blue. researchgate.net
Non-covalent Interactions: The design can also leverage non-covalent interactions, such as π-π stacking, to attach modifiers to a sensor surface, like graphene. The quinone derivative then acts as the active sensing layer.
The 5-cyano substituent in 5-Cyano- researchgate.netresearchgate.netnaphthoquinone would play a crucial role by powerfully influencing the electron-accepting nature of the quinone system, potentially increasing the sensitivity of ICT-based sensors.
Binding events can be transduced into signals detectable by various analytical techniques, primarily electrochemical and spectroscopic methods. nih.govsemanticscholar.org
Electrochemical Detection: Electrochemical sensors offer advantages in miniaturization and applicability in turbid media. nih.govsemanticscholar.org The detection mechanism often relies on monitoring changes in current, potential, or impedance. semanticscholar.orgmdpi.com
Voltammetry: The binding of an analyte can alter the redox potential of the naphthoquinone, which can be measured using techniques like square-wave voltammetry (SWV). nih.gov
Impedance Spectroscopy: An analyte binding to a sensor-coated electrode can change the resistance to electron transfer, which is detected as a change in impedance. semanticscholar.orgmdpi.com
Spectroscopic Detection: Spectroscopic methods provide intuitive and often visual feedback.
Colorimetry: A key feature of many naphthoquinone sensors is a distinct "naked-eye" color change upon analyte binding, making them highly practical for rapid screening. researchgate.netresearchgate.net
Fluorometry: Some sensor designs exhibit a "turn-on" or "turn-off" fluorescence response. researchgate.net For example, a sensor for Fe²⁺ was developed that showed a selective "turn-on" fluorescence upon binding the ion. researchgate.net
Table 1: Examples of Naphthoquinone-Based Sensing Mechanisms
| Sensor Derivative Class | Analyte Detected | Detection Method | Principle of Operation |
| 2-Amino-1,4-naphthoquinones | Transition Metals (e.g., Cu²⁺) | Colorimetric | Coordination of metal ion induces a color change from orange to blue. researchgate.net |
| Phenylthio-naphthoquinones | Metal Ions (e.g., Fe²⁺) | Fluorometric / Colorimetric | Analyte binding triggers an Intramolecular Charge Transfer (ICT) effect, leading to a "turn-on" fluorescence and a visual color change. researchgate.net |
| Hydroxy-naphthoquinones on Graphene | Metal Complexes (e.g., [Cd(CN)₄]²⁻) | Electrochemical | The quinone derivative chelates the metal ion on the electrode surface, altering the electrochemical response. |
| Aptamer-Naphthoquinone Conjugates | Cyanotoxins | Electrochemical (Impedimetric) | The binding of the toxin to the aptamer causes a conformational change that alters the impedance at the electrode surface. semanticscholar.orgmdpi.com |
Dye Chemistry and Optoelectronic Materials
The extended π-conjugation and inherent redox properties of the naphthoquinone system make it a valuable scaffold for dyes and materials used in organic electronics.
Naphthoquinones are colored compounds due to the presence of the quinone chromophore, which absorbs light in the visible or near-UV region. The color and other photophysical properties are highly tunable by adding substituents to the aromatic rings.
The 5-Cyano- researchgate.netresearchgate.netnaphthoquinone system is a classic example of a "push-pull" chromophore.
Electron-Withdrawing Group (EWG): The quinone carbonyls and the cyano group (-C≡N) are strong EWGs.
Electron-Donating Group (EDG): The aromatic naphthalene (B1677914) ring system acts as the electron-donating component.
This arrangement facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to the unsubstituted researchgate.netresearchgate.netnaphthoquinone. This shift pushes the absorption further into the visible spectrum, intensifying the color. The specific color of 5-Cyano- researchgate.netresearchgate.netnaphthoquinone, a yellow solid, is a direct result of these electronic characteristics. wikipedia.org
The electronic and photochemical properties of naphthoquinones suggest their potential in advanced materials.
Organic Electronics: The ability of the quinone moiety to undergo reversible two-electron reduction is a key property for applications in organic electronics. nih.gov This redox activity allows naphthoquinone-containing molecules to function as n-type (electron-accepting) materials in organic field-effect transistors (OFETs) or as components in redox-flow batteries. The strong electron-accepting nature of 5-Cyano- researchgate.netresearchgate.netnaphthoquinone could enhance this n-type character.
Photonics and Photochromism: The photochemistry of naphthoquinones has been extensively studied. researchgate.net They can undergo various photochemical transformations, such as photoacylation and [2+2] photocycloadditions. researchgate.net This reactivity opens the door to photopatterning and photoswitching applications. While specific photochromic behavior (a reversible light-induced transformation between two forms with different absorption spectra) is not widely documented for this exact compound, the inherent photoreactivity of the naphthoquinone core suggests that derivatives could be designed to exhibit this property, making them candidates for optical data storage or molecular switches.
Building Blocks for Complex Chemical Architectures
Beyond its direct applications, 5-Cyano- researchgate.netresearchgate.netnaphthoquinone is a valuable and versatile building block in organic synthesis. researchgate.net Its multiple reactive sites allow for the construction of more complex, polycyclic, and heterocyclic molecules, including analogues of biologically active natural products. nih.gov
The reactivity of 5-Cyano- researchgate.netresearchgate.netnaphthoquinone can be attributed to several features:
Electrophilic Quinone System: The α,β-unsaturated ketone system in the quinone ring is susceptible to nucleophilic attack, such as Michael additions.
Dienophilic Character: The double bond in the quinone ring can act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.
Reactive Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).
Carbonyl Reactivity: The ketone groups can undergo standard carbonyl chemistry.
These reactive sites allow 5-Cyano- researchgate.netresearchgate.netnaphthoquinone to serve as a precursor for a diverse array of complex molecules, particularly nitrogen-containing heterocycles fused to the naphthoquinone framework, which are of significant interest in medicinal chemistry. nih.gov
Table 2: Potential Synthetic Transformations of 5-Cyano- researchgate.netresearchgate.netnaphthoquinone
| Reaction Type | Reagents / Conditions | Potential Product Type |
| Michael Addition | Nucleophiles (e.g., thiols, amines) | Substituted naphthoquinones |
| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) | Polycyclic quinone adducts |
| Nitrile Hydrolysis | Acid or base (H₃O⁺ or OH⁻) | Naphthoquinone carboxylic acids |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Aminomethyl-naphthoquinones |
| Reductive Amination | Amines, reducing agent | Fused N-heterocycles |
| Cycloaddition | Azides (e.g., NaN₃) | Naphthoquinone-fused tetrazoles |
Precursors in Heterocyclic Synthesis
The nih.govcore.ac.uknaphthoquinone core is a well-established building block in the synthesis of a diverse array of heterocyclic compounds. The presence of a cyano group at the 5-position of the naphthoquinone ring in 5-Cyano- nih.govcore.ac.uknaphthoquinone introduces a versatile functional handle that can be strategically employed in the construction of novel heterocyclic frameworks. The electron-withdrawing nature of the cyano group can influence the reactivity of the quinone system, potentially leading to unique reaction pathways.
The cyano group itself can participate directly in cyclization reactions or be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be utilized to build heterocyclic rings. For instance, the reaction of ortho-quinones with various nucleophiles is a common strategy for the synthesis of nitrogen- and oxygen-containing heterocycles. The amino group in compounds like 2-amino-1,4-naphthoquinone has been shown to be a key precursor for constructing naphthoquinone-fused N-heterocycles. nih.gov While 5-Cyano- nih.govcore.ac.uknaphthoquinone is not an amino-naphthoquinone, the principle of utilizing functional groups on the naphthoquinone ring as starting points for heterocycle synthesis is well-established.
Table 1: Potential Heterocyclic Systems Derived from 5-Cyano- nih.govcore.ac.uknaphthoquinone
| Heterocyclic System | Potential Synthetic Strategy |
|---|---|
| Fused Pyridines | Reductive cyclization involving the cyano group and a ketone function. |
| Fused Pyrazoles | Reaction with hydrazine derivatives. |
| Fused Isoxazoles | Reaction with hydroxylamine derivatives. |
| Fused Thiophenes | Reaction with sulfur-based reagents. |
These potential synthetic routes highlight the versatility of 5-Cyano- nih.govcore.ac.uknaphthoquinone as a precursor in creating complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.
Scaffolds for Supramolecular Assemblies
The planar aromatic structure of the naphthoquinone core, combined with the polar cyano group, makes 5-Cyano- nih.govcore.ac.uknaphthoquinone an intriguing candidate for the construction of supramolecular assemblies. These assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.
The cyano group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. This dual functionality allows for the programmed self-assembly of molecules into well-defined architectures, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. The specific geometry and electronic properties of these assemblies can be tuned by modifying the substitution pattern on the naphthoquinone scaffold. Such supramolecular structures are of interest for their potential applications in areas like organic electronics, sensing, and host-guest chemistry. While specific studies on the supramolecular behavior of 5-Cyano- nih.govcore.ac.uknaphthoquinone are not yet available, the principles of supramolecular chemistry suggest its significant potential in this field.
Agrochemical Applications (Non-Clinical)
Naphthoquinone derivatives have been investigated for their potential use in agriculture as pesticides and herbicides. Their biological activity is often attributed to their ability to generate reactive oxygen species and interact with biological macromolecules.
Development of Pesticidal and Herbicidal Agents with Defined Mechanisms
Several natural and synthetic naphthoquinones have demonstrated promising pesticidal and herbicidal properties. For instance, juglone (5-hydroxy-1,4-naphthoquinone) and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) are known for their allelopathic and insecticidal effects. nih.gov The mechanism of action for many naphthoquinones involves the inhibition of essential biological processes in target organisms. For example, some naphthoquinone derivatives have been found to inhibit Photosystem II, a key component of photosynthesis, making them effective herbicides. nih.gov
The introduction of a cyano group at the 5-position of the nih.govcore.ac.uknaphthoquinone structure could modulate its biological activity. The cyano group can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical factors in determining its efficacy and selectivity as a pesticidal or herbicidal agent. Further research is needed to evaluate the specific effects of the 5-cyano substitution on the agrochemical potential of the nih.govcore.ac.uknaphthoquinone scaffold.
Structure-Activity Relationships for Targeted Action
The development of effective and safe agrochemicals relies on a thorough understanding of their structure-activity relationships (SAR). For the naphthoquinone class of compounds, SAR studies have revealed that the nature and position of substituents on the naphthoquinone ring play a crucial role in determining their biological activity. nih.gov
For instance, modifications to the naphthoquinone backbone have identified lipophilicity and the nature of the functional group as key factors influencing herbicidal activity. nih.gov In the context of 5-Cyano- nih.govcore.ac.uknaphthoquinone, the strongly electron-withdrawing cyano group at the 5-position is expected to significantly impact the molecule's electronic distribution and its ability to interact with biological targets.
Table 2: Predicted Influence of the 5-Cyano Group on Agrochemical Properties
| Property | Predicted Influence of 5-Cyano Group | Rationale |
|---|---|---|
| Herbicidal Activity | Potential for enhanced activity | The electron-withdrawing nature may increase reactivity towards biological nucleophiles or enhance binding to target enzymes. |
| Pesticidal Activity | Unknown, requires empirical testing | The effect on insecticidal or fungicidal activity is difficult to predict without experimental data. |
| Selectivity | Potentially altered | The specific substitution pattern could lead to differential activity against various plant and pest species. |
| Environmental Fate | Potentially altered | The cyano group may influence the compound's persistence and degradation pathways in the environment. |
Systematic studies involving the synthesis and biological evaluation of a series of 5-substituted nih.govcore.ac.uknaphthoquinone derivatives, including the 5-cyano analog, would be necessary to establish a clear SAR and to fully assess the potential of 5-Cyano- nih.govcore.ac.uknaphthoquinone in the development of novel agrochemicals.
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Synthetic Routes with Enhanced Efficiency
The future of 5-Cyano- nih.govmdpi.comnaphthoquinone research is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While classical approaches to naphthoquinone synthesis exist, the focus is shifting towards strategies that offer higher yields, greater functional group tolerance, and improved stereocontrol. The exploration of novel synthetic pathways is a multidisciplinary endeavor, drawing inspiration from organic synthesis, catalysis, and computational chemistry to accelerate the discovery of next-generation therapeutics and functional materials. hilarispublisher.com
Future synthetic strategies will likely concentrate on:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com The application of these methods to the synthesis of 5-Cyano- nih.govmdpi.comnaphthoquinone precursors could streamline the assembly of its molecular framework.
Photocatalysis: This emerging field in synthetic chemistry allows for the activation of otherwise non-reactive functional groups under mild conditions. hilarispublisher.com Photocatalytic approaches could offer new avenues for the introduction of the cyano group or the construction of the naphthoquinone core.
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, scalability, and efficiency of chemical reactions. The synthesis of 5-Cyano- nih.govmdpi.comnaphthoquinone and its derivatives could benefit from the precise control over reaction parameters offered by flow chemistry systems.
The development of these novel synthetic routes will not only facilitate the production of 5-Cyano- nih.govmdpi.comnaphthoquinone but also enable the creation of a diverse library of analogues for structure-activity relationship studies.
Exploration of Underexplored Reactivity of the Cyano-Naphthoquinone Core
The reactivity of the naphthoquinone core is a cornerstone of its chemical and biological activity. The presence of the cyano group at the 5-position is expected to significantly influence the electronic properties of the quinone system, thereby modulating its reactivity. The 1,4-naphthoquinone (B94277) moiety can undergo redox cycling to form reactive oxygen species (ROS), a mechanism that contributes to its biological effects. nih.gov
Future investigations into the reactivity of the 5-Cyano- nih.govmdpi.comnaphthoquinone core should focus on:
Nucleophilic Addition Reactions: The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. The reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles have been studied to synthesize novel derivatives. researchgate.net A systematic study of the reactions of 5-Cyano- nih.govmdpi.comnaphthoquinone with a range of nucleophiles will be crucial for understanding its chemical behavior and for the synthesis of new functional molecules.
Cycloaddition Reactions: The double bonds within the quinone ring can participate in cycloaddition reactions, providing a pathway to complex polycyclic structures. Investigating the Diels-Alder and other cycloaddition reactions of 5-Cyano- nih.govmdpi.comnaphthoquinone will expand its synthetic utility.
Redox Chemistry: The electrochemical properties of naphthoquinone derivatives are central to their biological activity. mdpi.com A thorough investigation of the redox potential of 5-Cyano- nih.govmdpi.comnaphthoquinone and its ability to generate ROS will provide insights into its potential mechanisms of action in various contexts.
Advanced Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental design. For 5-Cyano- nih.govmdpi.comnaphthoquinone, advanced computational methods can provide a deeper understanding of its structure, reactivity, and interactions at the molecular level.
Key areas for future computational research include:
Density Functional Theory (DFT) Calculations: DFT can be used to optimize the geometry of 5-Cyano- nih.govmdpi.comnaphthoquinone and to calculate its electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net These calculations can help to predict its reactivity and spectroscopic properties.
Molecular Docking: To explore the potential biological targets of 5-Cyano- nih.govmdpi.comnaphthoquinone, molecular docking studies can be performed. nih.govmdpi.com These simulations can predict the binding affinity and orientation of the molecule within the active site of a protein, providing a basis for the rational design of more potent and selective analogues. For example, molecular docking has been used to show that naphthoquinone derivatives can occupy subpockets in the SH2 domain of STAT3. nih.gov
Quantum Chemical Calculations: These calculations can be employed to correlate the electronic properties of a series of 5-Cyano- nih.govmdpi.comnaphthoquinone derivatives with their observed activities. nih.gov Such quantitative structure-activity relationship (QSAR) studies can identify the key molecular descriptors that govern the compound's behavior.
| Computational Method | Application for 5-Cyano- nih.govmdpi.comnaphthoquinone | Predicted Outcomes |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Prediction of reactivity, spectroscopic properties, and redox potential. |
| Molecular Docking | Simulation of binding to biological macromolecules. | Identification of potential protein targets and prediction of binding modes. |
| Quantum Chemical Calculations (QSAR) | Correlation of electronic properties with activity. | Identification of key molecular features for desired properties. |
Integration of 5-Cyano-nih.govmdpi.comnaphthoquinone into Novel Functional Materials
The unique electronic and structural features of 5-Cyano- nih.govmdpi.comnaphthoquinone make it an attractive building block for the development of novel functional materials. The quinone moiety can participate in redox processes, while the aromatic system allows for π-π stacking interactions.
Future research in this area could explore:
Organic Electronics: The electron-accepting nature of the naphthoquinone core suggests its potential use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The cyano group can further tune the electronic properties of the material.
Sensors: The reactivity of the quinone system towards certain analytes could be exploited for the development of chemical sensors. Changes in the optical or electrochemical properties of a material incorporating 5-Cyano- nih.govmdpi.comnaphthoquinone upon binding to a target molecule could form the basis of a sensing mechanism.
Polymers and Frameworks: The incorporation of 5-Cyano- nih.govmdpi.comnaphthoquinone as a monomer into polymers or as a building block in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with interesting redox, optical, or porous properties.
Deepening Mechanistic Understanding of Molecular Interactions
A fundamental understanding of the molecular interactions of 5-Cyano- nih.govmdpi.comnaphthoquinone is crucial for the rational design of new applications. While the interactions of some naphthoquinones with biological targets like DNA have been studied, the specific interactions of the 5-cyano substituted isomer remain to be elucidated. nih.gov
Future mechanistic studies should aim to:
Identify Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins or other biomolecules that interact with 5-Cyano- nih.govmdpi.comnaphthoquinone.
Characterize Binding Modes: Employing biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to determine the precise binding mode and affinity of the compound for its targets.
Elucidate Reaction Mechanisms: Investigating the detailed mechanisms of the reactions of 5-Cyano- nih.govmdpi.comnaphthoquinone, including its redox cycling and reactions with nucleophiles, using kinetic studies and computational modeling. Naphthoquinone derivatives have been shown to interact with DNA, and this is a potential mechanism for their cytotoxic effects. nih.gov
| Research Area | Key Techniques | Expected Insights |
| Target Identification | Affinity Chromatography, Mass Spectrometry | Identification of specific cellular binding partners. |
| Binding Characterization | X-ray Crystallography, NMR, SPR | Determination of binding affinity and precise molecular interactions. |
| Mechanistic Studies | Kinetic Analysis, Computational Modeling | Elucidation of reaction pathways and transition states. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing substituents at the 3-position of 1,2-naphthoquinone?
- Methodology :
- 3-Acyl derivatives : Synthesized via photochemical reactions of 1,2-naphthoquinone with alkanals, followed by oxidation of the resulting 3-acyl-1,2-naphthalenediols .
- 3-Alkyl derivatives : Reduce 3-acyl-1,2-naphthalenediols using amalgamated zinc, followed by oxidation to yield 3-alkyl-1,2-naphthoquinones .
- 3-(2-Oxoalkyl) derivatives : Use a one-pot photochemical reaction with 2-methoxy-1-alkenes, followed by oxidation .
Q. How do structural differences between 1,2- and 1,4-naphthoquinone isomers influence reactivity?
- Key Findings :
- Positional effects : 1,2-Naphthoquinone reacts with arylhydrazines to form 4-alkoxy derivatives and hydrazones, while 1,4-naphthoquinone does not, due to distinct electronic and steric environments .
- Redox potential : 1,2-Naphthoquinone derivatives exhibit stronger electrocatalytic oxygen reduction and enzyme inhibition (e.g., USP2) compared to 1,4-isomers, attributed to hydrogen-bonding networks in ortho-semiquinone radicals .
Advanced Research Questions
Q. How can researchers reconcile contradictions between chemical and enzymatic mechanisms in 1,2-naphthoquinone-induced toxicity?
- Experimental Design :
- Chemical alkylation : 1,2-Naphthoquinone directly reacts with thiol (SH) groups via Michael addition, forming protein adducts (e.g., lens cataracts) without enzymatic catalysis .
- Redox cycling : In parallel, 1,2-naphthoquinone undergoes redox cycling with NADH-dependent diaphorases, generating ROS (e.g., H₂O₂) and depleting glutathione .
- Resolution : Use SH-group blocking agents (e.g., N-ethylmaleimide) or enzyme inhibitors (e.g., dicoumarol) in in vitro models to isolate mechanisms .
Q. What methodological approaches quantify ROS generation by 1,2-naphthoquinone derivatives in enzyme inhibition studies?
- Techniques :
- Electrochemical analysis : Measure quinone/semiquinone redox potentials via cyclic voltammetry to correlate substituent effects with ROS production .
- Electrocatalytic oxygen reduction : Use rotating disk electrode (RDE) systems to assess O₂ reduction efficiency, a proxy for ROS generation .
- Cellular assays : Combine with fluorogenic probes (e.g., DCFH-DA) to detect intracellular ROS in cancer cell lines (e.g., MCF-7) .
Q. How can DNA adduct formation pathways (direct vs. metabolic) be differentiated for 1,2-naphthoquinone?
- Strategies :
- Cell-free systems : Incubate DNA with 1,2-naphthoquinone ± metabolic enzymes (e.g., tyrosinase). Higher adduct levels with tyrosinase indicate metabolic activation via 1,2-dihydroxynaphthalene oxidation .
- Adduct characterization : Use LC-MS/MS to identify N7-guanine and N3-adenine adducts, which are depurination products of direct quinone-DNA interactions .
Data Contradiction Analysis
Q. Why do some studies report 1,2-naphthoquinone as a redox-cycling agent, while others emphasize non-enzymatic SH-group alkylation?
- Resolution :
- Tissue-specific effects : In lens tissue, SH-group alkylation dominates due to low diaphorase activity, whereas redox cycling is prominent in liver cells with high NADH-dependent enzyme expression .
- Experimental conditions : Redox cycling is pH- and oxygen-dependent; anaerobic conditions favor alkylation over ROS generation .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
